Benzylhexyldimethylammonium chloride (CAS 22559-57-5), commonly referred to as C6-BAC, is a highly specialized short-chain quaternary ammonium compound. Unlike conventional long-chain benzalkonium chlorides (C12–C16) that dominate the biocide and surfactant markets, C6-BAC features a truncated hexyl chain [1]. This structural modification fundamentally alters its physicochemical profile, drastically increasing its critical micelle concentration (CMC) and aqueous solubility while reducing its lipophilicity and aquatic toxicity [2]. In industrial and advanced research procurement, C6-BAC is primarily sourced not as a disinfectant, but as a tunable phase transfer catalyst (PTC) [3], a structural baseline for anion exchange membrane (AEM) side-chain engineering [4], and a non-micellizing electrolyte or internal standard for environmental sorption assays [1].
Procuring standard benzalkonium chloride mixtures (typically C12 and C14) or other long-chain quaternary ammonium salts as substitutes for C6-BAC will lead to immediate process failures in applications requiring high monomeric concentrations [1]. Long-chain BACs exhibit extremely low critical micelle concentrations (e.g., ~15 mM for C12-BAC and ~1 mM for C16-BAC), meaning they spontaneously form micelles and induce severe foaming or emulsion stabilization at concentrations where C6-BAC remains a fully dissolved, monomeric electrolyte [2]. Furthermore, in phase transfer catalysis and anion exchange membrane synthesis, substituting the hexyl chain with a dodecyl or methyl chain drastically shifts the hydrophilic-hydrophobic balance, either preventing proper reactant partitioning or disrupting the nanosegregation of water channels in polymeric membranes [3].
The length of the alkyl chain in benzylalkyldimethylammonium chlorides dictates their aggregation behavior. While C16-BAC and C12-BAC exhibit critical micelle concentrations (CMC) of approximately 1 mM and 15 mM respectively, the truncated hexyl chain of C6-BAC prevents micellization even at significantly higher molarities [1]. This allows C6-BAC to be utilized as a monomeric quaternary ammonium electrolyte or hydrotrope in high-concentration aqueous formulations without the onset of viscosity spikes, micellar encapsulation of reactants, or excessive foaming associated with long-chain analogs[2].
| Evidence Dimension | Critical Micelle Concentration (CMC) threshold |
| Target Compound Data | Remains monomeric at concentrations significantly >130 mM (extrapolated from C8-BAC) |
| Comparator Or Baseline | C12-BAC (CMC ~15 mM) and C16-BAC (CMC ~1 mM) |
| Quantified Difference | Order-of-magnitude higher threshold for micelle formation |
| Conditions | Aqueous solution, standard temperature and pressure |
Enables the use of high-concentration quaternary ammonium salts in electrochemical or catalytic systems without unwanted micelle formation or foaming.
In standardized acute aquatic toxicity testing (e.g., 48-hour Daphnia magna assays), the toxicity of benzalkonium chlorides increases exponentially with alkyl chain length due to enhanced membrane disruption capabilities [1]. C6-BAC demonstrates the lowest toxicity in the homologous series, making it an essential short-chain baseline and passive dosing reference compound [1]. When evaluating the environmental fate and sorption isotherms of quaternary ammonium compounds on substrates like kaolinite, C6-BAC provides a critical non-toxic, high-solubility control compared to the highly sorptive and toxic C12-C18 homologs.
| Evidence Dimension | Acute aquatic toxicity and sorption affinity |
| Target Compound Data | Lowest toxicity and lowest substrate sorption in the BAC homologous series |
| Comparator Or Baseline | C12-C16 BACs (highly toxic, strong sorption to negatively charged solids) |
| Quantified Difference | Significantly reduced membrane disruption and lower partitioning into solid phases |
| Conditions | 48-hour Daphnia magna acute toxicity assays and kaolinite sorption isotherms |
Crucial for laboratories requiring a low-toxicity, short-chain internal standard or baseline for environmental monitoring and passive dosing models.
In the development of alkaline anion exchange membranes (AEMs) for fuel cells, the side-chain structure dictates the formation of ion-conducting water channels[1]. Benzyldimethylhexylammonium groups provide a specific degree of hydrophobicity that drives nanosegregation without overly restricting the water channels. Research demonstrates that while multication side chains or shorter benzyltrimethylammonium (BTMA) groups offer different conductivity profiles, the hexyl spacer in C6-BAC serves as a critical structural comparator[1]. Membranes utilizing hexyl-based quaternary ammonium groups achieve distinct phase-separated morphologies that balance dimensional stability with hydroxide transport, unlike longer chains that can cause over-aggregated water phases and retard anion diffusivity.
| Evidence Dimension | Membrane nanosegregation and hydroxide conductivity tuning |
| Target Compound Data | Hexyl chain induces moderate hydrophobic phase separation for water channel formation |
| Comparator Or Baseline | Benzyltrimethylammonium (lacks sufficient hydrophobicity) or longer alkyl chains (causes over-aggregation) |
| Quantified Difference | Provides an intermediate equivalent pore radius and hydration profile compared to methyl or dodecyl analogs |
| Conditions | Polymeric AEM synthesis and alkaline fuel cell testing |
Allows membrane engineers to precisely tune the size and connectivity of ion-transport channels in solid-state alkaline electrolytes.
C6-BAC is utilized as a phase transfer catalyst (PTC) in liquid-liquid and liquid-solid biphasic reactions, such as the synthesis of fluorinated propanes [1]. Its hexyl chain provides a precise hydrophilic-lipophilic balance (HLB) that differentiates it from both highly hydrophilic catalysts (like tetramethylammonium chloride) and highly lipophilic ones (like methyltrioctylammonium chloride). This intermediate lipophilicity ensures optimal partitioning of specific ionic reactants into the organic phase without forming stable, hard-to-break emulsions during downstream product separation—a common failure mode when using long-chain surfactants as PTCs.
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) and emulsion stability |
| Target Compound Data | Intermediate lipophilicity supporting rapid phase transfer with fast phase separation |
| Comparator Or Baseline | C12/C16-BAC or Methyltrioctylammonium chloride (highly lipophilic, prone to emulsion stabilization) |
| Quantified Difference | Eliminates post-reaction emulsion bottlenecks while maintaining catalytic turnover |
| Conditions | Organic-aqueous biphasic synthesis (e.g., fluorination or alkylation reactions) |
Improves processability and yield in industrial biphasic synthesis by preventing emulsion-based product loss during workup.
C6-BAC is a highly suitable choice as a functional monomer or baseline comparator when engineering the side-chains of AEMs for fuel cells and electrolyzers, where its hexyl group provides the exact hydrophobic bulk needed to induce nanosegregation and form efficient hydroxide-conducting channels [1].
In aquatic toxicity testing and passive dosing assay development, C6-BAC serves as a highly effective short-chain, low-toxicity reference compound. It allows researchers to isolate the effects of the quaternary ammonium headgroup from the severe membrane-disrupting and micellizing effects of long-chain (C12-C18) homologs[2].
Where a process requires the ionic conductivity or hydrotropic properties of a benzylalkyldimethylammonium salt but cannot tolerate foaming, micellization, or viscosity increases, C6-BAC is a highly suitable procurement choice over standard benzalkonium chlorides due to its vastly higher critical micelle concentration[3].
For biphasic organic syntheses (such as halogenations or alkylations) where long-chain PTCs cause intractable emulsions during product workup, C6-BAC offers a balanced intermediate lipophilicity that facilitates reactant transfer while ensuring rapid phase separation post-reaction [4].
Corrosive;Irritant;Environmental Hazard